molecular formula C13H17NO2 B7418499 N-[(1S,2S)-2-hydroxycyclohexyl]benzamide

N-[(1S,2S)-2-hydroxycyclohexyl]benzamide

Cat. No.: B7418499
M. Wt: 219.28 g/mol
InChI Key: WIJPGRLOJGSUFK-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2S)-2-Hydroxycyclohexyl]benzamide is a chiral benzamide derivative characterized by a stereospecific hydroxycyclohexyl substituent. Its structure combines a benzamide core with a cyclohexanol-derived moiety, making it a versatile scaffold in medicinal chemistry. This compound has been utilized in the synthesis of allosteric modulators of muscarinic acetylcholine receptors (e.g., M1 PAMs) and antifungal agents, highlighting its pharmacological relevance .

Properties

IUPAC Name

N-[(1S,2S)-2-hydroxycyclohexyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2,(H,14,16)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJPGRLOJGSUFK-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Compound Structural Differences Key Applications References
VU0486846 Contains a benzoxazine-pyrazole extension to the benzamide core. M1 muscarinic acetylcholine receptor modulator; cognitive enhancement.
(S)-N-(1-Cyclohexyl)ethylbenzamide (1h) Cyclohexyl group attached via ethylamine linker (vs. hydroxycyclohexyl). Substrate for hydrogenation studies; high enantiomeric excess (96% ee).
N-(Cyclohexanecarbonyl)-2-hydroxybenzamide (1z) Cyclohexanecarbonyl replaces hydroxycyclohexyl; hydroxyl group on benzamide. Synthetic intermediate for metal-catalyzed C–H functionalization.
PC1244 Incorporates triazole and difluorophenyl groups alongside the hydroxycyclohexylbenzamide. Inhaled antifungal agent targeting azole-resistant Aspergillus fumigatus.
MR13 Features a 4,4’-oxybisbenzoyl backbone and pyrrolidine-ethylamino substituents. Metabolically stable M1 receptor modulator with improved pharmacokinetics.

Pharmacological and Physicochemical Properties

Antifungal Activity (PC1244)

PC1244 demonstrates potent activity against A. fumigatus strains with TR34/L98H and TR46/Y121F/T289A resistance mutations (MIC ≤0.03–0.5 µg/mL) . Its hydroxycyclohexyl group likely enhances target binding to fungal CYP51A enzymes, a mechanism distinct from simpler benzamides.

Receptor Modulation (VU0486846 vs. MR13)
  • MR13 : Improved metabolic stability due to oxybisbenzoyl backbone; retains M1 affinity but with lower synthesis yield (12.6%) .
Physicochemical Data
  • N-(Cyclohexanecarbonyl)-2-hydroxybenzamide (1z) : Melting point = 248°C; HRMS (ESI) m/z 248 (M+H)+ .
  • (S)-N-(1-Cyclohexyl)ethylbenzamide (1h) : tR = 10.2 min (HPLC); HRMS confirms molecular ion at 254.1504 .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Hydroxycyclohexyl Group : Essential for M1 receptor binding (VU0486846) and antifungal activity (PC1244). Its stereochemistry (1S,2S) is critical for enantioselective interactions .
  • Benzamide Modifications : Addition of pyrazole (VU0486846) or triazole (PC1244) enhances target specificity. Conversely, cyclohexanecarbonyl substitution (1z) shifts activity toward synthetic utility .
  • Polar Groups : Hydroxyl or methoxy substituents (e.g., in MR13) improve solubility but may reduce synthetic yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.